molecular formula C29H20Cl2N2O6 B12007378 [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 764653-75-0

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

Cat. No.: B12007378
CAS No.: 764653-75-0
M. Wt: 563.4 g/mol
InChI Key: OIHZVLJWELQITL-VTNSRFBWSA-N
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Description

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorobenzoic acid and 2-methoxybenzoyl hydrazine. These intermediates are then subjected to esterification, condensation, and other reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, hydrazines, and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological macromolecules like proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may be evaluated for its efficacy and safety in treating various diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate
  • [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

Uniqueness

Compared to similar compounds, [3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate may exhibit unique properties due to the presence of specific functional groups. These properties could include enhanced reactivity, selectivity in biological interactions, or improved stability under certain conditions.

Properties

CAS No.

764653-75-0

Molecular Formula

C29H20Cl2N2O6

Molecular Weight

563.4 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)oxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C29H20Cl2N2O6/c1-37-25-5-3-2-4-24(25)27(34)33-32-17-20-10-15-23(38-28(35)18-6-11-21(30)12-7-18)16-26(20)39-29(36)19-8-13-22(31)14-9-19/h2-17H,1H3,(H,33,34)/b32-17+

InChI Key

OIHZVLJWELQITL-VTNSRFBWSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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